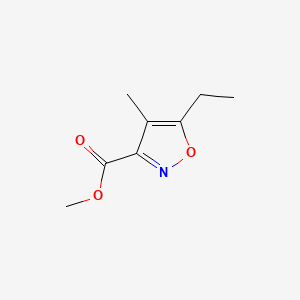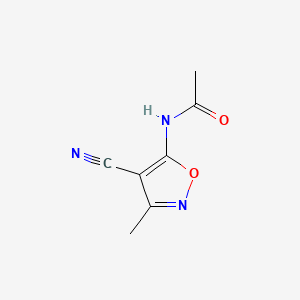
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride, also known as Cp*ZrCl2(Me2SiNtBu), is a widely used organometallic compound in chemical research. This compound is used for various applications, including catalysis, polymerization, and organic synthesis.
Mecanismo De Acción
The mechanism of action of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the coordination of the zirconium atom with the substrate molecule. This coordination activates the substrate molecule, making it more reactive towards other molecules. The resulting intermediate undergoes various reactions, leading to the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). However, it is known that this compound is not suitable for drug usage due to its toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) has several advantages for lab experiments. It is a highly reactive compound, making it suitable for various applications such as catalysis and organic synthesis. It is also stable under various reaction conditions, making it easy to handle.
However, this compound also has some limitations. It is highly toxic and requires careful handling. It is also expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu). One of the primary areas of research is the development of new catalytic applications. Researchers are exploring the use of this compound in new reactions and exploring its potential as a catalyst for new applications.
Another area of research is the development of new synthetic methodologies using this compound. Researchers are exploring the use of this compound in new organic transformations and developing new synthetic routes using this compound.
Conclusion:
In conclusion, DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is a widely used organometallic compound in scientific research. Its applications in catalysis and organic synthesis make it an important compound for various applications. While there are limitations to its use, researchers are exploring new applications and synthetic methodologies using this compound.
Métodos De Síntesis
The synthesis of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) involves the reaction of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl3 with Me2SiNtBuLi in the presence of a reducing agent such as LiAlH4. The reaction takes place in anhydrous conditions and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE*ZrCl2(Me2SiNtBu) is widely used in scientific research for various applications. One of the primary applications of this compound is in catalysis. It is used as a catalyst in various reactions such as olefin polymerization, hydrosilylation, and cross-coupling reactions.
Another application of this compound is in organic synthesis. It is used as a reagent in various organic transformations such as C-H activation, C-C bond formation, and C-N bond formation.
Propiedades
Número CAS |
184899-34-1 |
|---|---|
Fórmula molecular |
C11H19Cl2NSiZr- |
Peso molecular |
355.489 |
Nombre IUPAC |
tert-butyl-[cyclopentyl(dimethyl)silyl]azanide;dichlorozirconium |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
Clave InChI |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







